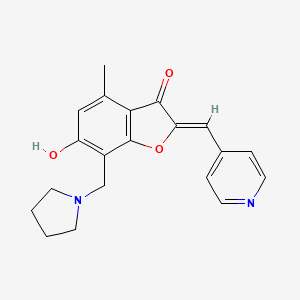
(Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in oncology and neuropharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a benzofuran moiety, a pyridine ring, and a pyrrolidine group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed for this compound:
- Inhibition of Kinases : Compounds featuring pyridine and benzofuran moieties have been shown to inhibit key kinases involved in cell proliferation and survival, such as FLT3 and CDK family members. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Neurotransmitter Receptors : The presence of the pyrrolidine group suggests potential interactions with muscarinic receptors, which may influence neurotransmitter signaling pathways relevant to neurodegenerative diseases .
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds structurally related to this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including acute myeloid leukemia (AML) models:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 | 5.0 | FLT3 inhibition |
| Compound B | HL-60 | 3.5 | CDK inhibition |
| (Z)-6-hydroxy... | MOLM-13 | 4.0 | Apoptosis induction |
These results indicate that the compound may effectively target FLT3 mutations common in AML, leading to reduced tumor growth rates in xenograft models .
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been shown to enhance acetylcholine release in neuronal cultures and improve cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways .
Case Studies
A recent study explored the efficacy of this compound in an experimental model of AML:
Study Overview :
- Objective : To evaluate the anticancer activity against AML cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
Results :
The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Additionally, molecular analysis revealed downregulation of anti-apoptotic proteins such as BCL-2 and activation of caspases, indicating a clear apoptotic pathway activation .
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-10-16(23)15(12-22-8-2-3-9-22)20-18(13)19(24)17(25-20)11-14-4-6-21-7-5-14/h4-7,10-11,23H,2-3,8-9,12H2,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZDTEQZDPRZCN-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














